![molecular formula C8H7ClN2 B13676199 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the isomeric chloromethylpyridines and is known for its role as an alkylating agent .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of pyridine derivatives. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate under light irradiation at temperatures between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines, thiols, or phenols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azidomethyl-1H-pyrrolo[2,3-b]pyridine, while reaction with primary amines produces corresponding amines .
科学的研究の応用
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
作用機序
The mechanism of action of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, leading to modifications that can affect cellular processes . This alkylation can result in the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: Another isomeric form with similar alkylating properties.
3-Chloromethylpyridine: Differing in the position of the chloromethyl group, affecting its reactivity and applications.
4-Chloromethylpyridine: Similar to 2-Chloromethylpyridine but with distinct chemical behavior due to the position of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its ability to act as a precursor for complex heterocyclic compounds and its potential biological activities make it a valuable compound in research and industry .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
2-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
InChIキー |
JYECRWLMIVRIAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=C2)CCl)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
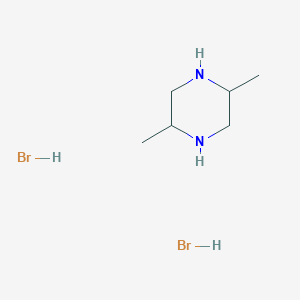
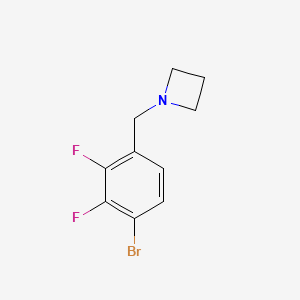
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
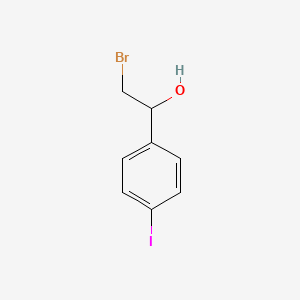
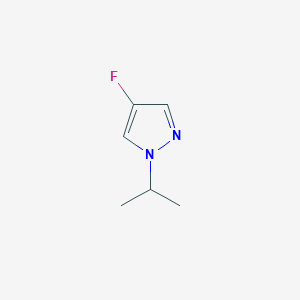

![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)

![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
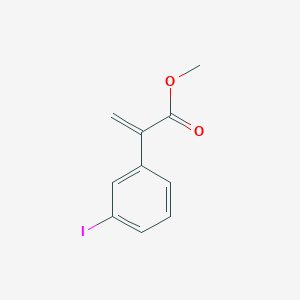
![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)

![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)
